molecular formula C10H19NO3 B11901213 Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate

Cat. No.: B11901213
M. Wt: 201.26 g/mol
InChI Key: XRUVURHTWCAOAH-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate is a derivative of aziridine, a three-membered heterocyclic compound containing one nitrogen atom Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as N-methylmorpholine. This reaction forms a mixed anhydride intermediate, which then condenses with the aziridine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.

    Bases: Bases such as N-methylmorpholine are used to facilitate the formation of intermediates in the synthesis process.

    Solvents: Common solvents include dichloromethane and methanol.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with a thiol would yield a thiol-substituted product .

Scientific Research Applications

Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-isopropylaziridine-2-carboxylate involves its high reactivity due to the strain energy of the aziridine ring. This reactivity allows it to interact with various biological molecules, particularly thiol groups in proteins. The compound can alkylate thiol groups, leading to the inhibition of enzymes such as protein disulfide isomerases .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-5-13-9(12)10(14-6-2)8(11-10)7(3)4/h7-8,11H,5-6H2,1-4H3

InChI Key

XRUVURHTWCAOAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1)C(C)C)OCC

Origin of Product

United States

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